3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one
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Overview
Description
3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one is a complex organic compound that features a pyrazole ring, a thiazole ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the thiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the reactive sites.
Scientific Research Applications
3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one
- This compound
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12N4OS |
---|---|
Molecular Weight |
224.29 g/mol |
IUPAC Name |
3-[2-(3-aminopyrazol-1-yl)ethyl]-4-methyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H12N4OS/c1-7-6-15-9(14)13(7)5-4-12-3-2-8(10)11-12/h2-3,6H,4-5H2,1H3,(H2,10,11) |
InChI Key |
DKQVKXVTUWBGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=O)N1CCN2C=CC(=N2)N |
Origin of Product |
United States |
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